Home > Products > Screening Compounds P112159 > Phenylalanyl-glycyl-leucyl-methioninamide
Phenylalanyl-glycyl-leucyl-methioninamide - 51165-03-8

Phenylalanyl-glycyl-leucyl-methioninamide

Catalog Number: EVT-13887227
CAS Number: 51165-03-8
Molecular Formula: C22H35N5O4S
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-Phe-Gly-L-Leu-L-Met-NH2 is a tetrapeptide composed of L-phenylalanine, glycine, L-leucine, and L-methioninamide joined in sequence by peptide linkages. It is a C-terminal fragment of substance P. It is functionally related to a L-phenylalanine, a glycine, a L-leucine and a L-methioninamide. It is a conjugate base of a L-Phe-Gly-L-Leu-L-Met-NH2(1+).
Overview

Phenylalanyl-glycyl-leucyl-methioninamide is a synthetic peptide composed of four amino acids: phenylalanine, glycine, leucine, and methionine, with the terminal amide group enhancing its stability and solubility. This compound is notable for its potential applications in drug delivery systems and therapeutic interventions, particularly in the context of peptide-based pharmaceuticals.

Source

The synthesis and applications of this compound have been explored in various patents and scientific literature. Notably, it has been mentioned in the context of peptide synthesis methods and their applications in drug delivery systems .

Classification

Phenylalanyl-glycyl-leucyl-methioninamide is classified as a tetrapeptide due to its composition of four amino acid residues. It falls under the broader category of bioactive peptides, which are known for their biological activities and potential health benefits.

Synthesis Analysis

Methods

The synthesis of phenylalanyl-glycyl-leucyl-methioninamide can be achieved through several methods, primarily solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support. Each amino acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  • Liquid-Phase Synthesis: This method allows for the synthesis of peptides in solution, often utilizing similar coupling agents but providing different purification challenges.

Technical Details

The choice of protecting groups for the amino acids is crucial in both methods. Common protecting groups include:

  • Boc (tert-butyloxycarbonyl) for amines
  • Fmoc (9-fluorenylmethyloxycarbonyl) for side-chain protection

After the completion of synthesis, deprotection steps are required to yield the final peptide product.

Molecular Structure Analysis

Structure

The molecular structure of phenylalanyl-glycyl-leucyl-methioninamide can be represented as:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

This formula indicates that the compound consists of 15 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The specific arrangement of these atoms results in a unique three-dimensional structure that influences its biological activity.

Data

The molecular weight of phenylalanyl-glycyl-leucyl-methioninamide is approximately 290.36 g/mol. Its structure can be visualized using molecular modeling software to understand its conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

Phenylalanyl-glycyl-leucyl-methioninamide can undergo various chemical reactions typical for peptides:

  • Hydrolysis: In aqueous environments, it may hydrolyze back into its constituent amino acids.
  • Deamidation: The amide group can undergo deamidation under certain conditions, affecting its stability.
  • Oxidation: The methionine residue is particularly susceptible to oxidation, which can modify its properties and biological activity.

Technical Details

Reactions involving this compound are typically influenced by factors such as pH, temperature, and the presence of catalysts or enzymes.

Mechanism of Action

Process

The mechanism of action for phenylalanyl-glycyl-leucyl-methioninamide primarily involves its interaction with specific receptors or enzymes within biological systems. Peptides often exert their effects through:

  • Receptor Binding: The unique sequence allows binding to specific receptors on cell surfaces, triggering physiological responses.
  • Enzyme Modulation: It may act as an inhibitor or activator for certain enzymes involved in metabolic pathways.

Data

Studies have shown that peptides like phenylalanyl-glycyl-leucyl-methioninamide can enhance cellular signaling pathways related to growth and metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: Stability can vary based on environmental conditions; generally stable at room temperature but sensitive to extreme pH levels.

Chemical Properties

  • pH Sensitivity: The compound's solubility and stability are pH-dependent.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges between 150°C to 200°C.

Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.

Applications

Phenylalanyl-glycyl-leucyl-methioninamide has several scientific uses:

  • Drug Delivery Systems: Its properties make it suitable for use in targeted drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
  • Therapeutic Agents: Potential applications in treating conditions such as cancer or metabolic disorders due to its ability to modulate biological pathways.
  • Research Tools: Utilized in biochemical research to study protein interactions and signaling pathways.
Synthetic Methodologies and Optimization

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by enabling stepwise assembly on insoluble resin supports, facilitating rapid purification through simple filtration and washing steps between cycles [4] [10]. The tetrapeptide Phenylalanyl-glycyl-leucyl-methioninamide benefits significantly from SPPS approaches due to efficient intermediate isolation and reduced physical losses during synthesis. Resins such as polystyrene crosslinked with divinylbenzene (typically 1%) provide optimal swelling properties and mechanical stability, with standard bead sizes (200-400 mesh) ensuring adequate reaction kinetics [4] [10]. The C-terminal methioninamide is typically anchored to the resin via acid-labile linkers (e.g., Wang resin) or specialized handles accommodating C-terminal amidation [4] [10].

Coupling Agents and Protecting Group Strategies (Boc/Fmoc)

The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies represent the two dominant protection schemes with distinct advantages for synthesizing phenylalanyl-glycyl-leucyl-methioninamide:

Table 1: Comparison of Boc vs. Fmoc Strategies for Tetrapeptide Synthesis

ParameterBoc/Benzyl StrategyFmoc/tBu Strategy
Nα-DeprotectionTrifluoroacetic acid (TFA) in DCM (moderate acid)20-50% Piperidine/DMF (base-labile)
Side Chain ProtectionAcid-stable benzyl (Bzl) derivatives (e.g., Asp(OBzl), Cys(Bzl))Acid-labile tert-butyl (tBu)/Trt groups (e.g., Asp(OtBu), Cys(Trt))
OrthogonalityLimited (both acid-sensitive)High (base vs. acid cleavage)
Methionine HandlingRisk of sulfoxide formationCompatible with tert-butyl protection
Final CleavageStrong acids (HF/TFMSA)Moderate TFA cocktails

The Boc approach historically dominated early SPPS due to its use in pioneering peptide syntheses. However, it requires aggressive deprotection conditions (50% TFA/DCM) generating tert-butyl cations that can alkylate sensitive residues like methionine or tryptophan unless scavengers (e.g., dithioethane) are employed [1] [6] [10]. Methionine residues are particularly vulnerable to sulfoxidation during repetitive TFA treatments, necessitating careful deoxygenation of solvents [1] [10].

The Fmoc/tBu strategy offers superior orthogonality, with base-labile Fmoc removal (piperidine) leaving acid-labile side-chain protection (e.g., Leu/OtBu, Phe/tBu) intact. This enables on-resin modifications and is less damaging to methionine [1] [6] [9]. Fmoc deprotection releases a UV-active dibenzofulvene-piperidine adduct, allowing real-time monitoring—a significant advantage in automated synthesizers [4] [9]. For phenylalanyl-glycyl-leucyl-methioninamide, Fmoc-Met-OH with tert-butyl protection minimizes sulfur oxidation while maintaining coupling efficiency.

Coupling agents critically influence efficiency and epimerization risk. Phosphonium/uronium reagents like HBTU/HATU with HOAt or Oxyma suppress racemization during phenylalanine and leucine couplings [9] [10]. In situ neutralization protocols (e.g., HATU/DIEA) following Boc removal accelerate synthesis and minimize aggregation [10].

Challenges in Sequential Amino Acid Addition and Purification

Sequential assembly faces challenges including stepwise yield reduction, particularly during glycine couplings due to its low steric hindrance promoting dimerization or aggregation. Glycyl-leucyl sequences exhibit moderate aggregation potential, manageable through backbone amide protection (e.g., pseudoproline dipeptides) or optimized solvent systems (e.g., DMF/NMP mixtures with chaotropic additives) [4] [9] [10]. Methioninamide C-terminal anchoring requires specialized linkers (e.g., Rink amide) to directly yield C-terminal amides upon cleavage, avoiding hydrolysis steps [4] [10].

Post-synthesis purification leverages SPPS's advantage of intermediate impurity removal by filtration. However, final crude peptide purity depends heavily on deprotection completeness and coupling efficiency. For phenylalanyl-glycyl-leucyl-methioninamide, common impurities include:

  • Deletion sequences (e.g., Phe-Gly-MetNH₂) from incomplete Leu coupling
  • Diastereomeric byproducts from aspartimide formation if aspartate is present (not critical here)
  • Methionine sulfoxides from oxidative side reactions

Table 2: Purification Efficiency for Synthetic Tetrapeptide

Purification MethodSuitabilityKey AdvantagesPurity Range
RP-HPLCHighResolves deletion sequences, diastereomers>95%
Ion ExchangeLowLimited resolution for small peptides70-85%
Size ExclusionModerateRemoves polymeric impurities80-90%

Reverse-phase HPLC (RP-HPLC) remains the gold standard, effectively separating the target tetrapeptide from truncated sequences and epimers [4] [10].

Liquid-Phase Synthesis Approaches

Solvent Systems and Reaction Kinetics

Classical solution-phase synthesis remains relevant for fragment coupling, particularly for sequences like phenylalanyl-glycyl-leucyl-methioninamide. Optimal solvent polarity balances amino acid solubility and activation efficiency:

  • Polar aprotic solvents (DMF, NMP, DMSO): Accelerate coupling kinetics by enhancing nucleophilicity of free amines and carbodiimide activation but risk aspartimide formation
  • Halogenated solvents (DCM, chloroform): Minimize racemization during activation of C-terminal leucine
  • Mixed systems (DCM/DMF 1:1): Balance solubility and low epimerization risk [4] [10]

Coupling kinetics follow second-order dependence on amino acid concentration. Fragment condensation (e.g., coupling Phe-Gly to Leu-MetNH₂) benefits from high-dilution conditions (0.01–0.05 M) to suppress oligomerization [4] [10]. Early syntheses employed carbobenzoxy (Cbz) protection for phenylalanine, with coupling via azide or p-nitrophenyl ester methods to minimize leucine epimerization [2]. Reaction monitoring via TLC or NMR ensures completion before sequential deprotection.

Comparative Efficiency vs. SPPS

Liquid-phase synthesis exhibits trade-offs relative to SPPS:

ParameterLiquid-Phase SynthesisSPPS
Scale FlexibilityExcellent (mg to kg)Limited by reactor volume
Purification BurdenHigh (multiple isolations/crystallizations)Low (intermediate filtrations)
Epimerization RiskModerate-High at C-terminal activated residuesLow with modern coupling agents
Met Sulfoxide RiskLower (fewer oxidative steps)Higher (repeated piperidine/TFA exposure)
Overall Yield50-70% for tetrapeptides70-90% for tetrapeptides

While SPPS offers superior yields for straightforward sequences like phenylalanyl-glycyl-leucyl-methioninamide, liquid-phase excels for large-scale production (kilogram-scale) and syntheses requiring non-standard solvents or elevated temperatures incompatible with common resins [4] [10]. The patent synthesis of related hexapeptides employed Cbz-protected fragments condensed via azide coupling, achieving moderate yields after crystallization [2].

Post-Synthetic Modifications

Terminal Amidation for Stability Enhancement

C-terminal amidation significantly enhances metabolic stability by resisting carboxypeptidase degradation. For methioninamide, two primary synthetic routes exist:

  • Resin-Based Amidation: Use of Rink amide or Sieber amide resins generates C-terminal amides directly upon TFA cleavage, ensuring high yield and purity for phenylalanyl-glycyl-leucyl-methioninamide [4] [10].
  • Solution-Phase Amidation: Reacting C-terminal methionine methyl ester with ammonia-saturated methanol yields methioninamide, followed by fragment coupling [2].

Alternatively, C-H activation stapling between phenylalanine and leucine side chains enhances conformational rigidity and protease resistance. Palladium-catalyzed intramolecular arylation using meta-iodophenylalanine and tryptophan-free systems generates constrained analogs without altering backbone chemistry [3] [8].

Deprotection Techniques and Yield Optimization

Final global deprotection requires carefully optimized conditions:

  • Fmoc/tBu Strategy: TFA cocktails (≥95%) with scavengers (TIS, water, EDT; 2.5% each) cleave side-chain protectors (tBu, Trt, Pbf) and release peptide from resin. EDT reduces methionine sulfoxide formation [6] [9] [10].
  • Boc/Bzl Strategy: Requires strong acids like anhydrous HF or TFMSA for benzyl group removal, complicating handling but offering high yields for acid-stable sequences [1] [10].

Aspartimide suppression is less critical for phenylalanyl-glycyl-leucyl-methioninamide than aspartate-containing peptides. However, piperidine concentration control (20% vs. 5%) during Fmoc removal minimizes base-induced side reactions, particularly for methionine-rich sequences [9] [10]. For Boc chemistry, in situ neutralization (DIEA treatment immediately post-TFA) minimizes aggregation and boosts coupling yields for glycine and leucine additions [10].

Table 3: Deprotection Scavengers for Acid Cleavage

ScavengerTarget ByproductsEffect on Methionine
Triisopropylsilane (TIS)Tert-butyl cations, t-butyl peptidesModerate protection
Ethanedithiol (EDT)Benzyl cations, Trt⁺Strong anti-oxidant effect
WaterAcylium ionsReduces sulfoxide formation
ThioanisoleTrt⁺, Pmc⁺Good protection, malodorous

Yield optimization hinges on multiple cleavage fractions and cold ether precipitation, achieving >85% recovery for the tetrapeptide after RP-HPLC [4] [10].

Properties

CAS Number

51165-03-8

Product Name

Phenylalanyl-glycyl-leucyl-methioninamide

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide

Molecular Formula

C22H35N5O4S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C22H35N5O4S/c1-14(2)11-18(22(31)27-17(20(24)29)9-10-32-3)26-19(28)13-25-21(30)16(23)12-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,23H2,1-3H3,(H2,24,29)(H,25,30)(H,26,28)(H,27,31)/t16-,17-,18-/m0/s1

InChI Key

JIJRURCWBONLPN-BZSNNMDCSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.